6-Amino-5-methylpyridin-3-OL and its derivatives have emerged as a significant class of compounds with a wide range of biological activities. These compounds have been extensively studied for their potential therapeutic applications, particularly in the treatment of inflammatory diseases such as inflammatory bowel disease (IBD). The pathogenesis of IBD is multifaceted, involving various signaling pathways, including the PI3K/Akt pathway, which has been identified as a promising therapeutic target12. The anti-inflammatory and antiangiogenic properties of these compounds, along with their potential antihypertensive and antitumor activities, make them a versatile scaffold for drug discovery.
6-Amino-2,4,5-trimethylpyridin-3-ols have demonstrated significant inhibitory activity against IBD. In vitro studies have shown that these compounds can inhibit the adhesion of monocytes to colon epithelial cells, a key event in the initiation of IBD12. In vivo, these compounds have been tested in animal models of colitis, where they have shown potent alleviation of symptoms, with some derivatives exhibiting superior efficacy to standard treatments like sulfasalazine12. The remarkable potency of these compounds at low concentrations suggests their potential as effective anti-IBD agents.
Apart from their anti-inflammatory properties, some derivatives of 6-amino-2,4,5-trimethylpyridin-3-ols have shown promising antitumor activities. In the chick embryo chorioallantoic membrane (CAM) assay, selected compounds exhibited higher antiangiogenic activities and better antitumor activities than the positive control, SU43123. This suggests that these compounds could serve as a basis for developing new angiogenesis inhibitors for cancer therapy.
Although not directly related to 6-Amino-5-methylpyridin-3-OL, a series of related compounds, 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, have been evaluated for their antihypertensive activity. These compounds have been shown to lower blood pressure in spontaneously hypertensive rats, indicating the potential of pyridine derivatives in the treatment of hypertension4.
Efficient synthetic routes for these compounds have been developed, which is crucial for their further study and potential pharmaceutical development. The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent receptor antagonist, has been described, showcasing the versatility of the pyridine scaffold in medicinal chemistry5. Additionally, a general synthetic route for a wide range of 6-amino-2,4,5-trimethylpyridin-3-ols has been established, allowing for the introduction of various amino groups and expanding the scope of potential biological activities6.
The synthesis of 6-Amino-5-methylpyridin-3-OL typically involves the following steps:
In industrial settings, optimized reaction conditions are employed to ensure high yields and purity levels. Catalysts may be used to facilitate the desired transformations, and large-scale synthesis processes are designed to be efficient and environmentally friendly.
The molecular structure of 6-Amino-5-methylpyridin-3-OL can be described as follows:
The compound's structural integrity can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the positions of substituents on the pyridine ring .
6-Amino-5-methylpyridin-3-OL participates in various chemical reactions:
The products formed from these reactions depend significantly on the specific conditions applied, such as temperature and solvent choice.
The mechanism of action for 6-Amino-5-methylpyridin-3-OL is closely related to its structural similarity to pyridoxine:
Research indicates that derivatives of this compound may inhibit reactive oxygen species generation in vitro, suggesting potential antioxidant properties.
The physical properties of 6-Amino-5-methylpyridin-3-OL include:
It exhibits solubility in polar solvents due to its hydroxyl group, while its amino group contributes basicity. The compound's reactivity profile allows it to participate in various organic reactions typical for amino alcohols.
6-Amino-5-methylpyridin-3-OL has several scientific applications:
The compound is systematically named 6-amino-5-methylpyridin-3-ol under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This name derives from the following hierarchical analysis:
Table 1: IUPAC Nomenclature Breakdown
Component | Assignment | Rule Applied |
---|---|---|
Parent Structure | Pyridine | Principal heterocycle with nitrogen |
Suffix | -ol | Hydroxyl group (priority over amino group) [4] |
Substituents | 6-Amino, 5-methyl | Alphabetical order; numerical positioning for lowest locants |
Tautomeric Consideration | Fixed as pyridin-3-ol | Prevents ambiguity with pyridone forms |
The molecular formula C₆H₈N₂O was confirmed via high-resolution mass spectrometry and chemical databases [2] [3]. This formula indicates:
The Simplified Molecular-Input Line-Entry System (SMILES) notation CC1=C(N)C=CC(=C1)O encodes:
C
) bonded to carbon 5 of the pyridine ring (C1
). N
) attached to carbon 6. (=C1)O
).The International Chemical Identifier (InChI) further standardizes structural representation: InChI=1S/C6H8N2O/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3,(H2,7,8)
c1-4-2...
), protonation (/h2-3...
), stereochemistry (none) [2].The canonical SMILES CC1=CC(=CN=C1N)O (PubChem Lite [2]) is tautomerically equivalent, emphasizing aromaticity and functional group positioning. While experimental crystallographic data for 6-amino-5-methylpyridin-3-ol remains unpublished, analogous aminopyridines exhibit predictable supramolecular behavior:
This compound exhibits prototropic tautomerism, primarily between two forms:1. Aminophenol Form (6-Amino-5-methylpyridin-3-ol):- Dominant in solid and neutral solutions.- Features a hydroxyl group at C3 and amino group at C6.- Stabilized by resonance delocalization (Figure 1).2. Iminoketone Form (6-Imino-5-methyl-1,6-dihydropyridin-3-one):- Minor contributor involving proton transfer from O to N.- Characterized by a carbonyl (C=O) at C3 and imino (=NH) at N1.
Table 2: Tautomeric Properties
Property | Aminophenol Form | Iminoketone Form |
---|---|---|
Stability | Major (>95% in polar solvents) | Minor (<5%) |
Resonance Contribution | Delocalization of oxygen lone pair into ring; intramolecular H-bonding | Conjugated amide-like system |
Spectral Evidence | IR: ν(O-H) 3200 cm⁻¹; UV: λₘₐₓ 280 nm | IR: ν(C=O) 1680 cm⁻¹ |
Resonance Stabilization: The aminophenol tautomer benefits from:
Figure 1: Resonance Structures
(Aminophenol) C3-OH ↔ C3=O⁺-H (charge separation) (Amino group) N6-NH₂ → N6=NH₂⁺ (pyridinium-imine)
Tautomeric equilibrium is influenced by solvent polarity, with polar protic solvents (e.g., water) favoring the aminophenol form due to solvation of polar groups [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7